molecular formula C15H13N3O3S2 B2625988 N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide CAS No. 666724-72-7

N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

Cat. No. B2625988
CAS RN: 666724-72-7
M. Wt: 347.41
InChI Key: ZDXHZBZBXRIWKT-UHFFFAOYSA-N
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Description

“N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” is a chemical compound that has garnered significant attention in the field of chemistry. It has a molecular formula of C15H13N3O3S2 .


Synthesis Analysis

The synthesis of pyrrole derivatives, which are part of the compound’s structure, has been extensively studied. For instance, the Paal-Knorr pyrrole condensation allows the synthesis of N-substituted pyrroles under mild reaction conditions . Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines provides N-substituted pyrroles .


Molecular Structure Analysis

The molecular structure of “N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” is complex, with a pyrrole ring attached to a thiophene ring via a carbonyl group, and a benzenesulfonyl hydrazide group attached to the carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives have been widely studied. For example, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” include its molecular formula (C15H13N3O3S2) and molecular weight (347.41). More detailed properties like melting point, boiling point, and density can be found in specialized databases .

Scientific Research Applications

Anticancer and Antibacterial Applications

  • Anticancer Activity : A study explored the synthesis of derivatives related to N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide, revealing significant in vitro anticancer activity against a broad spectrum of human tumor cell lines, including leukemia, melanoma, lung cancer, colon cancer, renal cancer, and breast cancer. Compounds exhibited growth inhibitory activity with GI(50) values ranging from 3.2 to 9.6 µM (Kamal et al., 2007).

  • Antibacterial Activity : The same derivatives were also evaluated for their antibacterial efficacy against various Gram-positive and Gram-negative bacterial strains, showing better inhibitory activity compared to standard drugs. This highlights their potential utility in addressing bacterial infections (Kamal et al., 2007).

Environmental Remediation

  • Development of Hg2+ Sensor : A derivative was used to fabricate a sensitive and selective sensor for Hg2+ ions, demonstrating high sensitivity and a broad dynamic concentration range. This innovation is crucial for detecting toxic pollutants in environmental and healthcare sectors (Arshad et al., 2015).

Structural and Synthetic Studies

  • Molecular Structure Analysis : Research into the crystal structure and molecular interactions of these derivatives provides insights into their biological activity mechanisms and potential for further chemical modifications to enhance their efficacy (Ozochukwu et al., 2021).

  • Synthesis and Antibacterial Activity : Studies on the synthesis of new derivatives have shown promising results in antibacterial activity, further supporting their potential in medicinal chemistry applications (Hafez et al., 2017).

properties

IUPAC Name

N'-(benzenesulfonyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-15(14-13(8-11-22-14)18-9-4-5-10-18)16-17-23(20,21)12-6-2-1-3-7-12/h1-11,17H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXHZBZBXRIWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

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